molecular formula C8H16ClN B2476691 Bicyclo[3.2.1]octan-8-amine hydrochloride CAS No. 23263-50-5

Bicyclo[3.2.1]octan-8-amine hydrochloride

Cat. No. B2476691
CAS RN: 23263-50-5
M. Wt: 161.67
InChI Key: VOZGQFKRYTUBRF-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-8-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a bicyclic amine that has a rigid, three-dimensional structure, which makes it an interesting target for drug design and development.2.1]octan-8-amine hydrochloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A study by Mandzhulo et al. (2016) describes the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, a related compound to Bicyclo[3.2.1]octan-8-amine hydrochloride, demonstrating the flexibility of the bicyclic structure in chemical synthesis (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
  • Deamination Studies : Maskill and Wilson (1984) explored the deamination of similar bicyclo[3.2.1]octyl-amines, providing insights into the behavior of these compounds under specific chemical conditions (Maskill & Wilson, 1984).

Biomedical Applications

  • Anti-Viral Activity : Miller et al. (2001) found that certain 8-chlorobicyclo[3.2.1]oct-6-enes, structurally related to this compound, showed in vitro activity against influenza-A virus (Miller, Ullah, Welsh, & Hall, 2001).
  • Potential in Treating Influenza : A study by de la Cuesta et al. (1984) on N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, which are structurally related, showed activity similar to 1-adamantanamine hydrochloride against influenza A viruses (de la Cuesta, Ballesteros, & Trigo, 1984).

Catalysis and Organic Synthesis

  • Catalytic Applications : Ding et al. (2010) reported the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones using a tandem Michael-Henry reaction, highlighting the potential use of bicyclic structures in asymmetric catalysis (Ding, Zhao, Guo, & Arman, 2010).

Material Science and Engineering

  • Membrane Technology : Filpi et al. (2013) utilized different amines, including bicyclo[3.2.1]octane derivatives, for modulating the electrochemical properties of anionic membranes, indicating potential applications in material science and engineering (Filpi, Boccia, Pucci, & Ciardelli, 2013).

properties

IUPAC Name

bicyclo[3.2.1]octan-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-6-2-1-3-7(8)5-4-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZGQFKRYTUBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23263-50-5
Record name bicyclo[3.2.1]octan-8-amine hydrochloride
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